3-(2-cyclopentylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(2-cyclopentylacetyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-19-12-11-16(14-20(19)30-2)25-24(28)23-22(17-9-5-6-10-18(17)31-23)26-21(27)13-15-7-3-4-8-15/h5-6,9-12,14-15H,3-4,7-8,13H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHGWQFHTWOCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Cyclopentylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and antioxidant mechanisms. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a benzofuran core substituted with various functional groups, which contribute to its biological properties. The structural formula can be represented as follows:
- Molecular Formula: C_{18}H_{22}N_{2}O_{4}
- Molecular Weight: 342.38 g/mol
Neuroprotective Effects
Research indicates that derivatives of benzofuran compounds exhibit neuroprotective properties. A study on similar compounds demonstrated their ability to protect against NMDA-induced excitotoxicity in neuronal cells. These compounds showed significant protective effects at concentrations of 100 μM, suggesting that structural modifications, such as the presence of methoxy groups, enhance neuroprotection .
Table 1: Comparison of Neuroprotective Activities
| Compound | Concentration (μM) | Neuroprotective Effect |
|---|---|---|
| 1f | 100 | Significant |
| 1j | 100 | Moderate |
| Memantine | 30 | Comparable |
Antioxidant Activity
Antioxidant assays have shown that benzofuran derivatives can scavenge reactive oxygen species (ROS) effectively. The compound's structural features, particularly the methoxy substitutions, are believed to play a crucial role in enhancing its antioxidant capabilities. In vitro studies have indicated that these compounds can inhibit lipid peroxidation in neuronal homogenates, further supporting their potential as therapeutic agents against oxidative stress-related conditions .
The mechanisms underlying the biological activity of this compound likely involve:
- NMDA Receptor Modulation: Similar compounds have been shown to act as NMDA antagonists, which may explain their neuroprotective effects against excitotoxicity.
- ROS Scavenging: The presence of methoxy groups enhances the electron-donating ability of the compound, thereby improving its capacity to neutralize free radicals.
Case Studies
A notable study synthesized a series of benzofuran derivatives and evaluated their neuroprotective and antioxidant activities using primary cultured rat cortical neurons. Among these, specific modifications led to enhanced efficacy in protecting against excitotoxic damage and oxidative stress .
Case Study Summary:
- Objective: Evaluate neuroprotective and antioxidant activities.
- Methodology: Primary neuronal cultures exposed to NMDA and oxidative stress.
- Results: Compounds with specific substitutions exhibited significant protective effects.
Comparison with Similar Compounds
Key Structural Insights :
- The chloro substituent is smaller and electron-withdrawing, which may alter electronic distribution and reactivity, possibly affecting target binding or metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Solubility : The chloro analog likely has better aqueous solubility due to reduced hydrophobicity, whereas the cyclopentyl variant may require formulation adjustments for bioavailability.
- Metabolic Stability : Bulkier substituents like cyclopentyl may slow oxidative metabolism (e.g., cytochrome P450 interactions), extending half-life compared to smaller halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
